molecular formula C10H11B B1524645 1-(Bromomethyl)-3-cyclopropylbenzene CAS No. 1260850-05-2

1-(Bromomethyl)-3-cyclopropylbenzene

Cat. No.: B1524645
CAS No.: 1260850-05-2
M. Wt: 211.1 g/mol
InChI Key: ZZNNBZHQOBXNPE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-cyclopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-cyclopropylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.

    Oxidation: The compound can be oxidized to form benzyl alcohol or benzaldehyde derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products:

  • Substituted benzene derivatives (e.g., azides, thiols, ethers)
  • Benzyl alcohol or benzaldehyde derivatives
  • Methyl-substituted benzene

Scientific Research Applications

1-(Bromomethyl)-3-cyclopropylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds and enzyme inhibitors.

    Medicine: Explored for its role in the development of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-cyclopropylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The cyclopropyl group can influence the compound’s reactivity and stability through steric and electronic effects.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromomethyl group is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

    Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and functional groups.

Comparison with Similar Compounds

1-(Bromomethyl)-3-cyclopropylbenzene can be compared with similar compounds such as:

    1-(Bromomethyl)-4-cyclopropylbenzene: Similar structure but with the cyclopropyl group in the para position.

    1-(Chloromethyl)-3-cyclopropylbenzene: Similar structure with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-3-phenylpropane: Similar structure with a phenylpropane group instead of a cyclopropyl group.

Uniqueness: The presence of both the bromomethyl and cyclopropyl groups in this compound imparts unique reactivity and potential for diverse applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(bromomethyl)-3-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNNBZHQOBXNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260850-05-2
Record name 1-(bromomethyl)-3-cyclopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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